molecular formula C24H21NO3 B14404440 4-Benzoyl-1-(4-methoxyphenyl)-3-methyl-4-phenylazetidin-2-one CAS No. 84197-55-7

4-Benzoyl-1-(4-methoxyphenyl)-3-methyl-4-phenylazetidin-2-one

Cat. No.: B14404440
CAS No.: 84197-55-7
M. Wt: 371.4 g/mol
InChI Key: OVEKIJJZZMABFV-UHFFFAOYSA-N
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Description

4-Benzoyl-1-(4-methoxyphenyl)-3-methyl-4-phenylazetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are known for their biological activities and are often used as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzoyl-1-(4-methoxyphenyl)-3-methyl-4-phenylazetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzoyl chloride with 4-methoxyphenylacetic acid in the presence of a base to form an intermediate, which is then cyclized to form the azetidinone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Benzoyl-1-(4-methoxyphenyl)-3-methyl-4-phenylazetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzophenone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Benzoyl-1-(4-methoxyphenyl)-3-methyl-4-phenylazetidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzoyl-1-(4-methoxyphenyl)-3-methyl-4-phenylazetidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit bacterial cell division by targeting key proteins involved in the process .

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzoyl-1-(4-methoxyphenyl)piperazin-1-ium
  • 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid

Uniqueness

4-Benzoyl-1-(4-methoxyphenyl)-3-methyl-4-phenylazetidin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its azetidinone ring and specific substituents make it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

CAS No.

84197-55-7

Molecular Formula

C24H21NO3

Molecular Weight

371.4 g/mol

IUPAC Name

4-benzoyl-1-(4-methoxyphenyl)-3-methyl-4-phenylazetidin-2-one

InChI

InChI=1S/C24H21NO3/c1-17-23(27)25(20-13-15-21(28-2)16-14-20)24(17,19-11-7-4-8-12-19)22(26)18-9-5-3-6-10-18/h3-17H,1-2H3

InChI Key

OVEKIJJZZMABFV-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C1(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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